N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303105-61-5
VCID: VC15671050
InChI: InChI=1S/C33H31N5OS/c1-33(2,3)28-20-18-27(19-21-28)31-36-37-32(38(31)29-12-8-5-9-13-29)40-23-30(39)35-34-22-24-14-16-26(17-15-24)25-10-6-4-7-11-25/h4-22H,23H2,1-3H3,(H,35,39)/b34-22+
SMILES:
Molecular Formula: C33H31N5OS
Molecular Weight: 545.7 g/mol

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.: 303105-61-5

Cat. No.: VC15671050

Molecular Formula: C33H31N5OS

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide - 303105-61-5

Specification

CAS No. 303105-61-5
Molecular Formula C33H31N5OS
Molecular Weight 545.7 g/mol
IUPAC Name 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C33H31N5OS/c1-33(2,3)28-20-18-27(19-21-28)31-36-37-32(38(31)29-12-8-5-9-13-29)40-23-30(39)35-34-22-24-14-16-26(17-15-24)25-10-6-4-7-11-25/h4-22H,23H2,1-3H3,(H,35,39)/b34-22+
Standard InChI Key PTHRJMHUPXMQGY-PPOKSSTKSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Introduction

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique combination of functional groups, including a biphenyl moiety, a triazole ring, and a hydrazone linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and versatility in chemical reactions.

Synthesis

The synthesis of similar hydrazone derivatives typically involves condensation reactions between carbonyl compounds and hydrazine derivatives. For N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, a similar approach might be employed, using appropriate precursors such as thiophene-2-carboxaldehyde and biphenyl-4-carbohydrazide analogs.

Biological Activity and Applications

Compounds with similar structures often exhibit significant biological activities, including antiviral and anticancer properties. The presence of aromatic rings and heterocyclic systems in N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests potential for interaction with biological targets through hydrogen bonding and π-stacking interactions.

Potential Biological ActivityMechanism
AntiviralInhibition of viral replication or entry into host cells
AnticancerInduction of apoptosis in cancer cells

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